molecular formula C16H36O3Si B14132696 Decan-2-yltriethoxysilane CAS No. 1443326-85-9

Decan-2-yltriethoxysilane

Cat. No.: B14132696
CAS No.: 1443326-85-9
M. Wt: 304.54 g/mol
InChI Key: DBDWBMBLVJLCMC-UHFFFAOYSA-N
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Description

Decan-2-yltriethoxysilane is an organosilicon compound with the molecular formula C16H36O3Si. It is a silane coupling agent that contains a decyl group attached to a silicon atom, which is further bonded to three ethoxy groups. This compound is used in various applications due to its ability to form strong bonds with both organic and inorganic materials.

Preparation Methods

Decan-2-yltriethoxysilane can be synthesized through several methods. One common synthetic route involves the reaction of decan-2-ol with triethoxysilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the ethoxy groups. Industrial production methods often involve the use of large-scale reactors and controlled environments to ensure high purity and yield of the product .

Chemical Reactions Analysis

Decan-2-yltriethoxysilane undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, the ethoxy groups can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.

    Condensation: The silanol groups formed from hydrolysis can react with other silanol groups to form siloxane linkages, leading to the formation of polysiloxanes.

    Substitution: The ethoxy groups can be replaced by other nucleophiles, such as alcohols or amines, under appropriate conditions.

Common reagents used in these reactions include water, acids, and bases. The major products formed from these reactions are silanols, siloxanes, and substituted silanes .

Scientific Research Applications

Decan-2-yltriethoxysilane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of decan-2-yltriethoxysilane involves the formation of strong covalent bonds between the silicon atom and various substrates. The ethoxy groups can be hydrolyzed to form silanol groups, which can then react with hydroxyl groups on the surface of inorganic materials, forming stable siloxane bonds. This process enhances the adhesion and compatibility of the materials .

Comparison with Similar Compounds

Decan-2-yltriethoxysilane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its ability to form strong covalent bonds with both organic and inorganic materials, making it highly valuable in various applications.

Properties

CAS No.

1443326-85-9

Molecular Formula

C16H36O3Si

Molecular Weight

304.54 g/mol

IUPAC Name

decan-2-yl(triethoxy)silane

InChI

InChI=1S/C16H36O3Si/c1-6-10-11-12-13-14-15-16(5)20(17-7-2,18-8-3)19-9-4/h16H,6-15H2,1-5H3

InChI Key

DBDWBMBLVJLCMC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C)[Si](OCC)(OCC)OCC

Origin of Product

United States

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